2-Propanone, 1-nitro-

Description

Contextual Significance within Alpha-Nitroketone Chemistry

Acyclic α-nitroketones, such as 2-propanone, 1-nitro-, represent a valuable class of functionalized nitroalkanes. researchgate.net The strategic placement of a strongly electron-withdrawing nitro group adjacent to a carbonyl group imparts a unique and synergistic reactivity pattern. researchgate.netresearchgate.net This dual functionality allows α-nitroketones to serve as potent synthetic intermediates. lookchem.com They are particularly effective as nucleophiles in a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. chemistryviews.orgrsc.org

The significance of 2-propanone, 1-nitro- and related α-nitroketones is demonstrated by their extensive use in synthetic organic chemistry:

Versatile Precursors: They are valuable precursors in the synthesis of other important molecules, such as β-nitroalcohols through reduction and α-aminoketones. chemistryviews.orgmdpi.com Nitroacetone itself is a reactant used to synthesize deoxyaminosugars. chemicalbook.com

Domino and Multicomponent Reactions: The unique reactivity of the α-nitroketone motif has been harnessed in a range of metal- and organocatalytic domino reactions. researchgate.netresearchgate.netrsc.org For instance, nitroacetone participates in multicomponent reactions to produce substituted 5-nitropyridines. mathnet.rumdpi.com

Formation of Heterocycles: As valuable intermediates, α-nitroketones are used to synthesize a wide array of heterocyclic compounds, including isoxazoles and pyrroles. organic-chemistry.org

Enhanced Reactivity: Compared to simple nitroalkanes, α-nitroketones are often more reactive nucleophiles, a property that is exploited in asymmetric synthesis. rsc.org The presence of the adjacent carbonyl group enhances the acidity of the α-hydrogen, facilitating the formation of the reactive nitronate intermediate. chemistryviews.org

Cycloaddition Reactions: α-Nitroketones can generate active 1,3-dipolar intermediates, such as nitronates, which are key participants in various cycloaddition reactions to form cyclic frameworks. researchgate.netresearchgate.netrsc.org

The table below summarizes some key properties of 2-Propanone, 1-nitro-.

| Property | Value |

| Molecular Formula | C₃H₅NO₃ nih.govchemscene.comnist.gov |

| Molecular Weight | 103.08 g/mol chemscene.comchemeo.com |

| CAS Number | 10230-68-9 chemscene.comnist.gov |

| Common Names | Nitroacetone, 1-Nitro-2-propanone nist.govchemspider.com |

| Melting Point | 47 °C acs.org |

| Appearance | Crystalline solid sciencemadness.org |

Historical Perspectives on Alpha-Nitroketone Research and Broader Nitro Compound Chemistry

The study of nitro compounds is deeply rooted in the history of organic chemistry, beginning in the early 19th century and evolving alongside the broader field. nih.govresearchgate.net Initially, aromatic nitro compounds like nitrobenzene, first synthesized in 1834, were the most prominent, largely serving as precursors to industrially important aromatic amines. numberanalytics.comsci-hub.se

The development of synthetic reactions in the late 19th century laid the groundwork for the utility of aliphatic nitro compounds. The discovery of the Henry reaction (also known as the nitroaldol reaction) in 1895 provided a classic method for carbon-carbon bond formation between a nitroalkane and a carbonyl compound to yield β-nitro alcohols. wikipedia.org These products can be subsequently oxidized to form α-nitroketones, highlighting a foundational route to this class of molecules. wikipedia.org Closely following was the Nef reaction (1894), another cornerstone transformation that converts primary or secondary nitroalkanes into the corresponding aldehydes or ketones. mdpi.com

Throughout the 20th century, the diverse reactivity of the nitro group was extensively elucidated. nih.gov By 1979, the synthetic potential of this functional group led chemist Dieter Seebach to describe nitro compounds as "ideal intermediates in organic synthesis". frontiersin.org Research continued to build on this potential, with significant attention given to α-nitroketones. A 1966 paper in The Journal of Organic Chemistry specifically investigated the structure of these compounds. acs.org As the 21st century began, research focus shifted toward more sophisticated applications, including the development of new synthetic methods that control reactivity and stereochemistry. nih.gov This ongoing interest is demonstrated by the continued exploration of nitro-derivatives as indispensable building blocks in modern organic synthesis. frontiersin.org

Fundamental Chemical Basis of Reactivity in 2-Propanone, 1-nitro-

The reactivity of 2-propanone, 1-nitro- is fundamentally dictated by the interplay between its two functional groups: the ketone (carbonyl) group and the nitro group, positioned on the adjacent α-carbon. lookchem.com

Electron-Withdrawing Effects: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects. wikipedia.orgacs.orglibretexts.org This strong polarization significantly influences the rest of the molecule.

Acidity of α-Hydrogens: The potent electron-withdrawing nature of both the nitro and carbonyl groups makes the hydrogen atoms on the α-carbon (the -CH₂- group) considerably acidic. wikipedia.org The pKa of the α-carbon in nitroalkanes is estimated to be around 11 in aqueous solution, allowing for deprotonation under basic conditions. wikipedia.org

Nitronate Formation: Deprotonation of the α-carbon yields a resonance-stabilized anion known as a nitronate. researchgate.netwikipedia.org This nitronate is the key reactive intermediate in many of the reactions involving 2-propanone, 1-nitro-. It behaves as an ambident nucleophile, meaning it can react at either the carbon or one of the oxygen atoms, although C-alkylation is typically favored in synthetic applications. acs.orglibretexts.org

Nucleophilic and Electrophilic Character: The molecule exhibits dual reactivity. The nitronate form is a potent carbon nucleophile, readily participating in Michael additions, Mannich reactions, and acylations. chemistryviews.orgrsc.org Simultaneously, the carbonyl carbon remains electrophilic and is susceptible to attack by other nucleophiles. evitachem.com

1,3-Dipolar Reactivity: The nitronate intermediate can also function as a 1,3-dipole, engaging in cycloaddition reactions to construct five-membered heterocyclic rings. researchgate.netresearchgate.net

Leaving Group Ability: In certain contexts, the nitro group can function as a good leaving group, a property that facilitates various substitution and elimination reactions. researchgate.netacs.org

This combination of properties makes 2-propanone, 1-nitro- a highly versatile reagent, capable of undergoing a wide range of transformations that are central to modern synthetic strategies. Its reactivity with organometallic reagents like Grignard and organolithium compounds is also well-documented, providing pathways to tertiary β-nitro alcohols through a sequence of deprotonation and nucleophilic addition. researchgate.netacs.org

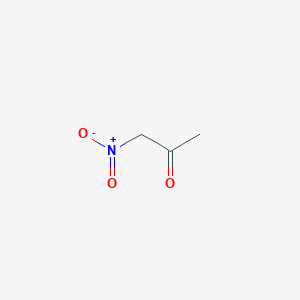

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-nitropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c1-3(5)2-4(6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDJOJKIHZQJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144886 | |

| Record name | 2-Propanone, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10230-68-9 | |

| Record name | 2-Propanone, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Propanone, 1 Nitro

Electrophilic and Nucleophilic Reactivity of the Nitro and Carbonyl Moieties

The chemical behavior of 2-propanone, 1-nitro-, also known as nitroacetone, is dictated by the presence of two key functional groups: a ketone (carbonyl) and a nitro group. evitachem.comnist.gov This dual functionality imparts both electrophilic and nucleophilic characteristics to the molecule, allowing it to participate in a diverse range of chemical transformations.

The carbonyl group, with its polarized carbon-oxygen double bond, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com Conversely, the strongly electron-withdrawing nature of the nitro group makes the adjacent α-carbon acidic. wikipedia.orgbrainkart.com Deprotonation of this α-carbon by a base generates a resonance-stabilized carbanion known as a nitronate ion, which is a potent nucleophile. wikipedia.orglkouniv.ac.in This nucleophilic center can then react with various electrophiles.

Nucleophilic addition to the carbonyl group of 2-propanone, 1-nitro- is a fundamental reaction pathway. masterorganicchemistry.com A variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This process is analogous to the well-established reactivity of aldehydes and ketones. masterorganicchemistry.com The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, the reaction can be reversible or irreversible depending on the basicity of the attacking nucleophile. masterorganicchemistry.com

The presence of the nitro group can influence the reactivity of the carbonyl group. The electron-withdrawing effect of the nitro group can increase the electrophilicity of the carbonyl carbon, potentially enhancing the rate of nucleophilic attack. masterorganicchemistry.com

The α-hydrogens of 2-propanone, 1-nitro- are acidic due to the strong electron-withdrawing effect of the nitro group. wikipedia.orgbrainkart.com In the presence of a base, it can be deprotonated to form a nitronate anion. lkouniv.ac.in This nitronate exists in equilibrium with its tautomeric form, the aci-nitro form. brainkart.comlkouniv.ac.in These species are key intermediates in several important reactions.

Nitronates are versatile nucleophiles and can participate in various carbon-carbon bond-forming reactions. wikipedia.org Furthermore, the nitro group itself can be activated under certain conditions. For example, upon protonation, the nitro group can become an electrophile and participate in cyclization reactions. acs.org The Nef reaction is a classic example where a nitronate is hydrolyzed under acidic conditions to yield a carbonyl compound, in this case, pyruvaldehyde, and nitrous oxide. wikipedia.orgwikipedia.org

| Intermediate | Formation | Key Reactivity |

| Nitronate Ion | Deprotonation of the α-carbon by a base. lkouniv.ac.in | Acts as a carbon nucleophile in reactions like Michael additions and aldol-type reactions. wikipedia.org |

| Aci-Nitro Form | Tautomer of the nitronate ion. brainkart.comlkouniv.ac.in | Can be isolated under careful acidification and slowly reverts to the more stable nitro form. lkouniv.ac.in |

| Protonated Nitro Group | Reaction with a strong acid. acs.org | Can act as an electrophile, initiating reactions such as intramolecular cyclizations. acs.org |

Nucleophilic Addition Reactions

Carbon-Carbon Bond Forming Reactions

The ability of 2-propanone, 1-nitro- to generate a stable carbanion (nitronate) makes it a valuable precursor in various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building more complex molecular architectures.

As a source of a stabilized carbanion, the nitronate derived from 2-propanone, 1-nitro- can act as a Michael donor in conjugate addition reactions. wikipedia.orgwikipedia.org It can add to α,β-unsaturated carbonyl compounds and other Michael acceptors. organic-chemistry.org This reaction, known as the Michael addition, is a powerful tool for the formation of 1,5-dicarbonyl compounds or their nitro-analogs. wikipedia.org

The initial Michael adduct can sometimes undergo subsequent intramolecular reactions, leading to domino or cascade sequences. For instance, a domino Michael/Michael reaction can be utilized to construct complex cyclic systems with multiple stereocenters. researchgate.net These sequences are highly valuable in organic synthesis for their efficiency in rapidly building molecular complexity from simple starting materials.

The addition of the nitronate of 2-propanone, 1-nitro- to an imine or an iminium ion is known as a Mannich-type or aza-Henry reaction. frontiersin.orgwikipedia.org This reaction is a crucial method for the synthesis of β-nitroamines, which are versatile synthetic intermediates. wikipedia.org The products can be further transformed into valuable compounds such as 1,2-diamines by reduction of the nitro group. wikipedia.org

The aza-Henry reaction is analogous to the classical Mannich reaction, where an enol or enolate reacts with an iminium ion. wikipedia.org The reaction is often facilitated by the presence of electron-withdrawing groups on the imine, which increases its electrophilicity. frontiersin.org

| Reaction | Reactants | Product | Significance |

| Aza-Henry Reaction | 2-Propanone, 1-nitro- (as nitronate), Imine/Iminium ion | β-Nitroamine | Synthesis of 1,2-diamines and other nitrogen-containing compounds. wikipedia.org |

The nitronate of 2-propanone, 1-nitro- can also participate in condensation reactions with aldehydes and ketones, a process known as the Henry reaction or nitro-aldol reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of the nitronate to the carbonyl group of an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.org

The Henry reaction is a classic carbon-carbon bond-forming reaction and is reversible. wikipedia.org The resulting β-nitro alcohol can be a valuable synthetic intermediate, as it can be dehydrated to a nitroalkene, oxidized to an α-nitro ketone, or reduced to a β-amino alcohol. wikipedia.org The reaction of 2-propanone, 1-nitro- with another carbonyl compound is a powerful method for constructing more complex carbon skeletons.

Mannich-Type (Aza-Henry) Reactions

Transformations of the Nitro Group

The nitro group of 2-propanone, 1-nitro- is the site of several important chemical transformations, including reductions, eliminations (denitration), and conversions to other functional groups. researchgate.net

Reductive Functionalization Pathways

The reduction of the nitro group in α-nitro ketones is a fundamental transformation. For 2-propanone, 1-nitro-, the most significant reductive pathway is its conversion to 1-aminopropan-2-one (B1265363), also known as aminoacetone. orgsyn.orgorgsyn.orgsciencemadness.org This transformation is a key step in the synthesis of various heterocyclic compounds. orgsyn.org

Several reducing agents can accomplish this conversion. Catalytic hydrogenation is a common method, and various metal catalysts are effective. acs.org For instance, iron-based catalysts have been developed for the reduction of both aromatic and aliphatic nitro compounds under mild conditions, such as at room temperature. acs.orgcam.ac.uk By selecting the appropriate reducing agent, such as phenylsilane (B129415) instead of pinacol (B44631) borane, it is possible to chemoselectively reduce the nitro group while preserving the ketone functionality. acs.orgcam.ac.uk Other historical methods for the reduction of nitroacetone to aminoacetone include the use of tin (Sn) with hydrochloric acid (HCl). sciencemadness.org

The resulting aminoacetone is often isolated as its hydrochloride salt to improve stability, as the free amine is prone to self-condensation. orgsyn.orgwikipedia.org

Table 1: Selected Methods for the Reduction of 2-Propanone, 1-nitro-

| Reagent/Catalyst | Product | Notes | Reference(s) |

|---|---|---|---|

| Iron(salen) Complex / Phenylsilane | 1-Aminopropan-2-one | Chemoselective reduction of the nitro group. | acs.orgcam.ac.uk |

| Tin (Sn) / Hydrochloric Acid (HCl) | 1-Aminopropan-2-one | A classical method for this reduction. | sciencemadness.org |

| Catalytic Hydrogenation | 1-Aminopropan-2-one | General method for nitro group reduction. | acs.org |

Denitration Reactions

Denitration reactions involve the complete removal of the nitro group, replacing it with a hydrogen atom. researchgate.net These reactions are particularly useful when the nitro group is employed as an activating group to facilitate other reactions, such as C-C bond formation, and is no longer needed in the final product. studfile.net

For α-nitro ketones like 2-propanone, 1-nitro-, denitration is typically achieved through radical-mediated processes. studfile.net The most common reagent for this purpose is tributyltin hydride (Bu₃SnH), often used with a radical initiator like azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net This method is valued for its mild conditions and high selectivity, as it does not typically affect other reducible functional groups like ketones. researchgate.net The mechanism proceeds via a free radical chain process where the tributyltin radical abstracts the nitro group, generating an alkyl radical that is subsequently quenched by a hydrogen atom from another molecule of Bu₃SnH. researchgate.net

Alternative methods for denitration exist, such as a tandem denitration-deoxygenation sequence involving the formation of a (p-tolylsulfonyl)hydrazone intermediate followed by reduction with lithium aluminum hydride. researchgate.netacs.org

Chemical Conversions via Diazotization and Sandmeyer-Type Reactions

The primary amine product from the reduction of 2-propanone, 1-nitro- (1-aminopropan-2-one) can be further functionalized. researchgate.net A classic pathway for the transformation of primary amines is through diazotization, followed by Sandmeyer-type reactions. This two-step process allows for the replacement of the amino group with a wide variety of substituents.

The first step involves treating 1-aminopropan-2-one with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is typically unstable and is used immediately in the next step.

In the second step, the diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively. While specific examples for 1-aminopropan-2-one are not extensively detailed in the provided results, this represents a standard and powerful synthetic sequence applicable to primary amines derived from nitro compounds. researchgate.net

Cycloaddition Chemistry

2-Propanone, 1-nitro- is a valuable precursor for generating 1,3-dipoles, which are key intermediates in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netwikipedia.org

1,3-Dipolar Cycloadditions via Nitronates and Nitrile Oxides

The acidic α-protons of 2-propanone, 1-nitro- allow for the easy formation of a nitronate anion (a 1,3-dipole) upon treatment with a base. researchgate.netresearchgate.net These nitronates can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles. researchgate.net

More significantly, the dehydration of primary nitroalkanes is a well-established method for generating highly reactive nitrile oxides. rushim.ru In the case of 2-propanone, 1-nitro-, dehydration generates acetyl nitrile oxide (or 2-oxopropanenitrile oxide). This can be accomplished using various dehydrating agents, such as phenyl isocyanate or silica (B1680970) gel-supported sodium hydrogen sulfate. nih.govorganic-chemistry.org

Once formed, acetyl nitrile oxide readily undergoes 1,3-dipolar cycloaddition with unsaturated substrates like alkenes and alkynes. researchgate.net The reaction with an alkyne is a direct and highly efficient route to synthesize 3-acetylisoxazoles. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of "click chemistry" and provides a powerful tool for constructing the isoxazole (B147169) core, which is a privileged scaffold in medicinal chemistry. nih.govnanobioletters.com The reaction is generally concerted, highly regioselective, and proceeds with high yields. wikipedia.orgnih.gov

Table 2: Synthesis of Isoxazoles from 2-Propanone, 1-nitro-

| Reaction | Intermediate | Dipolarophile | Product | Reference(s) |

|---|---|---|---|---|

| Dehydration & Cycloaddition | Acetyl nitrile oxide | Alkyne | 3-Acetylisoxazole | wikipedia.orgorganic-chemistry.org |

| Dehydration & Cycloaddition | Acetyl nitrile oxide | Alkene | 3-Acetyl-4,5-dihydroisoxazole | rushim.ru |

Intramolecular Cyclization Pathways

Derivatives of 2-propanone, 1-nitro- can be designed to undergo intramolecular cyclization reactions, providing access to fused or bridged heterocyclic systems. nih.gov This strategy involves creating a molecule that contains both the nitro-activated methylene (B1212753) group (or a derivative thereof) and a reactive functional group elsewhere in the same molecule, positioned to react with each other.

One common approach is the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction. researchgate.net A substrate can be synthesized where an alkene or alkyne is tethered to the 2-propanone, 1-nitro- moiety. In-situ generation of the acetyl nitrile oxide then triggers a spontaneous intramolecular [3+2] cycloaddition, forming a bicyclic isoxazoline (B3343090) or isoxazole system. researchgate.netresearchgate.net

Another pathway involves the Michael Initiated Ring Closure (MIRC) reaction. nih.gov For instance, a derivative of 2-propanone, 1-nitro- can act as a Michael donor, adding to an α,β-unsaturated system that also contains a suitable leaving group. The resulting intermediate can then undergo an intramolecular nucleophilic substitution to close the ring. While specific examples starting directly from nitroacetone are sparse in the provided results, the principle is a well-established method for forming cyclic structures, particularly cyclopropanes, from nitroalkanes. nih.gov

Alpha-Functionalization Reactions (e.g., Arylations, Halogenations)

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the α-carbon in 2-propanone, 1-nitro-, making it susceptible to a variety of functionalization reactions. These reactions are crucial for the synthesis of more complex molecules.

Arylations: The α-arylation of ketones is a valuable transformation in organic synthesis. For nitro-containing ketones like 2-propanone, 1-nitro-, arylation can be achieved through several methodologies. One approach involves the reaction of nitroalkanes with electron-rich arenes in the presence of a strong acid like polyphosphoric acid. mdpi.com Another strategy is the palladium-catalyzed coupling of weakly acidic pro-nucleophiles, such as the α-carbon of nitroacetone, with aryl halides. rsc.org Research has also demonstrated the tandem C(sp³)–H arylation/oxidation of diarylmethanes with nitroarenes to produce arylated alcohols, highlighting the potential of nitro compounds as arylating agents. rsc.org Furthermore, the development of deacylative allylation reactions has shown that α-nitroketones can serve as precursors for the synthesis of α-aryl cyanoacetones and other functionalized molecules. nih.gov

Halogenations: The α-carbon of 2-propanone, 1-nitro- can also undergo halogenation. The reaction of β-nitroketones with hydrohalic acids (HHal) in acetic acid can lead to the formation of 3-haloisoxazoles. mdpi.com This transformation proceeds through the conversion of the nitro compound into a hydroxamic acid halide intermediate, which then undergoes cyclization. mdpi.com The efficiency of this reaction can be influenced by the nature of the halogen and the substituents on the aryl groups. mdpi.com For instance, 3-chloroisoxazoles are generally formed in moderate yields, while the corresponding bromo derivatives are obtained less efficiently. mdpi.com

A general method for the α-functionalization of ketones involves an oxidative umpolung strategy. This approach reverses the normal polarity of the α-position, making it electrophilic and susceptible to attack by various nucleophiles, including halides. acs.orgacs.org This has been successfully applied to introduce a variety of functional groups at the α-position of amides, and similar principles can be extended to ketones. acs.org

Interactive Data Table: Representative Alpha-Functionalization Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Arylation | Electron-rich arenes, polyphosphoric acid | α-Aryl ketones | mdpi.com |

| Arylation | Diarylmethanes, nitroarenes | Triarylmethanols | rsc.org |

| Halogenation | HHal, acetic acid | 3-Haloisoxazoles | mdpi.com |

Thermal Decomposition and Pyrolysis Mechanisms

The thermal decomposition of nitro compounds is a complex process that is of significant interest due to their energetic nature. libretexts.org Understanding the mechanisms of decomposition is crucial for safety considerations and for harnessing their chemical potential.

The initial and rate-determining step in the thermal decomposition of many aliphatic nitro compounds is the homolytic cleavage of the C–NO₂ bond. researchgate.netresearchgate.netrsc.org This process, known as bond fission, results in the formation of a carbon-centered radical and a nitrogen dioxide radical. idc-online.comscribd.com The energy required for this bond cleavage is a key factor in the thermal stability of the compound.

Kinetic analysis of the thermal decomposition of nitro compounds is often performed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). researchgate.netscielo.br These methods allow for the determination of kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A). For example, studies on related nitroalkanes have shown that the C–N bond fission is the dominant decomposition pathway. researchgate.net The activation energy for this process can be influenced by the molecular structure. rsc.org

Interactive Data Table: Kinetic Parameters for Decomposition of Related Nitro Compounds

| Compound | Decomposition Pathway | Activation Energy (Ea) (kJ mol⁻¹) | Technique | Reference |

|---|---|---|---|---|

| 1-Nitropropane | C–N bond fission | ~280 | Quantum Chemical Calculations | researchgate.net |

| 1-Nitropropane | Nitro-nitrite isomerization | ~240 | Quantum Chemical Calculations | researchgate.net |

The initial bond fission in the pyrolysis of 2-propanone, 1-nitro- is expected to produce an acetonyl radical (CH₃COCH₂•) and a nitrogen dioxide radical (•NO₂). These highly reactive radical intermediates can then undergo a variety of subsequent reactions, leading to the formation of a complex mixture of smaller, stable molecules. idc-online.com

Advanced Spectroscopic Characterization and Quantum Chemical Investigations

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the molecular framework of nitroacetone. While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy involves inelastic scattering of light resulting from changes in molecular polarizability. aidic.it Together, they provide complementary information on the vibrational modes of the molecule.

The vibrational spectrum of nitroacetone is dominated by the characteristic modes of its two key functional groups: the carbonyl (C=O) group and the nitro (NO₂) group. The coupling between these groups and the adjacent methylene (B1212753) bridge (-CH₂-) gives rise to a unique spectral fingerprint.

The most prominent vibrations are the stretching modes, which occur at higher frequencies and are associated with changes in bond length. williams.edu

Nitro Group (NO₂) Vibrations: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (νas(NO₂)) and a symmetric stretch (νs(NO₂)). In compounds like nitrophenols, the asymmetric stretch typically appears at higher wavenumbers (e.g., 1333-1343 cm⁻¹) compared to the symmetric stretch (e.g., 1430 cm⁻¹ is cited for p-nitrophenol, though typically the symmetric is lower, around 1350 cm-1). spectroscopyonline.com For nitroalkanes, these bands are generally found in the regions of 1560-1540 cm⁻¹ (asymmetric) and 1380-1350 cm⁻¹ (symmetric).

Carbonyl Group (C=O) Vibration: The carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 1820-1660 cm⁻¹. williams.edu For a simple ketone like nitroacetone, this peak is expected around 1720-1700 cm⁻¹, characteristic of an aliphatic ketone.

Methylene Group (-CH₂-) Vibrations: The methylene group adjacent to the carbonyl and nitro groups will display C-H stretching vibrations, usually just below 3000 cm⁻¹, as well as bending (scissoring, wagging, twisting, and rocking) vibrations at lower frequencies (typically in the 1470-1250 cm⁻¹ range). williams.edu

The specific frequencies for 2-Propanone, 1-nitro- are influenced by the electronic effects of the adjacent carbonyl and nitro groups. The strong electron-withdrawing nature of both groups affects the force constants of the neighboring bonds. su.se

Table 1: Predicted Characteristic Vibrational Frequencies for 2-Propanone, 1-nitro- This table is generated based on typical frequency ranges for the constituent functional groups.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Asymmetric Stretch | Nitro (NO₂) | 1560 - 1540 | Strong | Medium-Strong |

| Symmetric Stretch | Nitro (NO₂) | 1380 - 1350 | Medium-Strong | Strong |

| Stretch | Carbonyl (C=O) | 1720 - 1700 | Very Strong | Medium |

| Stretch | C-H (in CH₂) | 3000 - 2850 | Medium | Strong |

| Scissoring | C-H (in CH₂) | ~1465 | Medium | Weak |

| Wagging | C-H (in CH₂) | ~1350 | Medium | Weak |

The vibrational frequencies of the nitroketone moiety are sensitive to changes in the molecular structure, such as the introduction of substituents. nih.gov The electronic nature of a substituent can alter the bond strengths and, consequently, the vibrational frequencies of nearby functional groups. stanford.edu

For instance, attaching an electron-donating group to the carbon skeleton would be expected to decrease the frequency of the carbonyl stretch. This is because the electron donation would increase the electron density in the C=O antibonding orbitals, weakening the bond. Conversely, an electron-withdrawing substituent would tend to increase the C=O stretching frequency. scirp.org Similarly, the frequencies of the NO₂ stretching modes are also modulated by the electronic environment. Studies on substituted aromatic compounds show a clear correlation between substituent parameters (like Hammett constants) and the vibrational frequencies of groups like nitriles, a principle that also applies to the nitro group. stanford.edu Hydrogen bonding can also significantly influence vibrational spectra, generally causing a redshift (lowering of frequency) and broadening of the bands for the involved groups, such as the C=O stretch. su.se

Interpretation of Characteristic Vibrational Modes of the Nitroketone Moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the connectivity and chemical environment of atoms within a molecule. libretexts.org For 2-Propanone, 1-nitro-, ¹H and ¹³C NMR are particularly informative. nih.gov

The basic structure of nitroacetone (CH₃-CO-CH₂-NO₂) would produce a simple NMR spectrum.

In ¹H NMR, two signals would be expected: a singlet for the methyl (CH₃) protons and a singlet for the methylene (CH₂) protons. The chemical shift of the methylene protons would be significantly downfield (higher ppm) due to the strong deshielding effect of the adjacent electron-withdrawing carbonyl and nitro groups.

In ¹³C NMR, three signals are expected: one for the methyl carbon, one for the methylene carbon, and one for the carbonyl carbon. nih.gov Similar to the proton spectrum, the methylene and carbonyl carbons will be significantly deshielded.

Table 2: Predicted NMR Chemical Shifts (δ) for 2-Propanone, 1-nitro- This table is generated based on standard chemical shift prediction rules.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Methyl (CH₃) | 2.1 - 2.3 | Singlet |

| ¹H | Methylene (CH₂) | 5.0 - 5.5 | Singlet |

| ¹³C | Methyl (CH₃) | 25 - 35 | Quartet (in ¹H-coupled) |

| ¹³C | Methylene (CH₂) | 75 - 85 | Triplet (in ¹H-coupled) |

| ¹³C | Carbonyl (C=O) | 195 - 205 | Singlet (in ¹H-coupled) |

NMR spectroscopy is indispensable for elucidating the structures of more complex derivatives of nitroacetone. researchgate.net When nitroacetone is used as a building block in synthesis, NMR techniques confirm the successful formation of the target molecule by analyzing changes in chemical shifts, the appearance of new signals, and spin-spin coupling patterns. nih.govuobasrah.edu.iq For example, if a substituent is added to the methyl group, the singlet would be replaced by a more complex splitting pattern, and the chemical shifts of all carbons would be altered. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish proton-proton and proton-carbon connectivities, respectively, providing unambiguous structural assignments for even highly complex derivatives. researchgate.net

Isotopic labeling is a sophisticated technique used in conjunction with NMR to trace reaction pathways and elucidate mechanisms. nih.gov By replacing an atom (e.g., ¹²C or ¹H) with its NMR-active isotope (¹³C or ²H), specific positions in a molecule can be monitored throughout a chemical transformation.

For studying reactions involving 2-Propanone, 1-nitro-, one could synthesize isotopically labeled versions, such as 2-Propanone-1-¹³C, 1-nitro- or 2-Propanone-3-¹³C, 1-nitro-. When this labeled compound is subjected to a reaction, the fate of the ¹³C label can be followed using ¹³C NMR. nih.gov This can reveal, for example, which bonds are broken and formed, whether skeletal rearrangements occur, and the distribution of the label in the final products. ibs.fr This approach provides direct, atom-specific evidence of the underlying reaction mechanism, which is often impossible to obtain by other means.

Application in Structural Elucidation of Complex Derivatives

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as free radicals. auburn.edu While nitroacetone itself is diamagnetic (no unpaired electrons) and thus EPR-silent, its radical anion can be generated and studied. The reduction of the nitro group can lead to the formation of a nitro radical anion, a paramagnetic species that is readily detectable by EPR. researchgate.net

Studies on α-carbonylnitroalkanes, such as 3-nitropentan-2-one, serve as a model for the behavior of nitroacetone. nih.gov When these compounds are reduced, an electron is added to the nitro group, and the resulting radical anion can be characterized by EPR. The EPR spectrum provides information about the electronic structure of the radical, specifically the distribution of the unpaired electron's spin density across the molecule. This is determined from the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H). auburn.edu In some cases, radical species can be intentionally generated and trapped for analysis. rsc.org The stability and subsequent reactions of these radical intermediates, such as fragmentation, can also be monitored by EPR. nih.gov

Detection and Characterization of Radical Intermediates in Reactions

The detection and characterization of transient radical intermediates are crucial for understanding reaction mechanisms. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct and unambiguous detection of paramagnetic species like free radicals. bruker.com It can be applied to samples in various states and over a wide range of temperatures to identify, quantify, and study the structure and dynamics of these highly reactive intermediates. bruker.com

In the context of reactions involving nitro compounds, radical intermediates are frequently proposed. rsc.orgnih.gov The formation of radicals often occurs through the homolytic cleavage of covalent bonds, a process that can be initiated by light or heat. libretexts.org For instance, the Hofmann-Löffler reaction, which involves the formation of N-halogenated amines, is known to proceed through a sulfonamidyl radical intermediate. researchgate.net EPR spectroscopy has been successfully employed to detect and characterize such nitrogen-centered radicals generated by light irradiation. researchgate.net

To overcome the challenges of detecting very short-lived radicals, spin trapping techniques are often utilized. nih.govmdpi.com This method involves the reaction of a short-lived radical with a "spin trap" molecule to form a more stable radical adduct that can be more easily detected by EPR. mdpi.com Common spin traps include nitrones and nitroso compounds. nih.govmdpi.com The resulting nitroxide radicals can be analyzed to provide structural information about the original, transient radical. nih.gov

While direct EPR detection of radical intermediates in reactions specifically involving nitroacetone is not extensively detailed in the provided results, the general principles of EPR and spin trapping are broadly applicable to its study. bruker.commdpi.com The presence of the nitro group in nitroacetone suggests that radical pathways are plausible in its chemical transformations, making these detection methods highly relevant. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for identifying and characterizing reaction intermediates. rsc.orgnih.govnumberanalytics.com It offers exceptional sensitivity for detecting species present in low concentrations, which is often the case for transient intermediates. rsc.orgnih.gov

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties and reactivity of molecules at the atomic level. consensus.app These computational methods complement experimental techniques by providing detailed insights into electronic structure, bonding, and reaction energetics. researchoutreach.org

Electronic Structure and Bonding Analysis

Quantum chemical methods are used to model the electronic structure of molecules, providing information about molecular orbitals, charge distribution, and the nature of chemical bonds. researchoutreach.orgmdpi.com Techniques like Atoms in Molecules (AIM) and Electron Localization Function (ELF) analysis can be used to characterize bonding interactions based on the electron density. For instance, ELF analysis can identify regions of electron localization, distinguishing between core, bonding, and non-bonding electrons.

DFT calculations have been employed to study the electronic structure of various nitro compounds. For example, a study on nitroamines used quantum chemical methods to interpret NMR data and characterize intramolecular interactions. researchgate.net Another study on nitreones, which are divalent nitrogen compounds, utilized quantum chemical analysis to understand their molecular and electronic structure properties, including donor-acceptor coordination interactions. nih.gov The application of these methods to nitroacetone would similarly provide a detailed understanding of its electronic characteristics and bonding. journal-vniispk.rucolab.wsscispace.com

Reaction Pathway Elucidation and Transition State Characterization

A primary application of quantum chemistry in reaction mechanism studies is the mapping of potential energy surfaces. jsps.go.jp This involves locating stable molecules (reactants, intermediates, and products) as minima on the surface and identifying transition states—the high-energy structures that connect them—as first-order saddle points. jsps.go.jpvaia.com The energy difference between the reactants and the transition state determines the activation energy of a reaction step. vaia.com

DFT calculations are frequently used to model reaction pathways and characterize transition states. e-bookshelf.deresearchgate.net For example, DFT was used to explore the decomposition pathway of prenal on a platinum surface, identifying the key steps of C-H bond scission and decarbonylation. researchgate.net Similarly, the Zimmerman-Traxler transition state model for aldol (B89426) reactions, a six-membered ring structure, has been rationalized and explored using computational methods. e-bookshelf.de For complex reaction networks, computational methods like the Artificial Force Induced Reaction (AFIR) method can be used to systematically explore possible reaction pathways. jsps.go.jp These approaches allow for the prediction of the most likely reaction mechanisms by comparing the energetics of different pathways. researchgate.net While specific DFT studies on nitroacetone's reaction pathways were not found, the methodology is well-established for related compounds. umn.edudur.ac.uk

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.govstir.ac.uk This interplay between theory and experiment is crucial for the characterization of both stable molecules and transient species. unibo.it

Predicted spectroscopic data, such as NMR chemical shifts and coupling constants, can be invaluable for structure elucidation. frontiersin.orgrsc.org DFT calculations are a common method for predicting these parameters. researchgate.netchemrxiv.org The accuracy of these predictions has improved significantly, with machine learning techniques now being used in conjunction with DFT to provide high-quality predictions at a lower computational cost. frontiersin.org For example, a combined DFT-HMCMC (Hamiltonian Monte Carlo Markov Chain) workflow has been developed to analyze crude NMR spectra of reaction mixtures by fitting predicted spectra to experimental data. chemrxiv.org

Theoretical predictions are also vital for rotational and vibrational spectroscopy. nih.gov High-level ab initio methods, such as coupled-cluster theory, can provide very accurate predictions of rotational constants and vibrational frequencies. nih.govunibo.it These theoretical results can guide experimental searches for new molecules and aid in the analysis of complex spectra. unibo.it While specific predictions for nitroacetone were not found, online tools and established computational protocols are available for predicting NMR spectra for a given chemical structure. nmrdb.orgnmrium.org

Computational Studies on Molecular Interactions and Adsorption Phenomena

Computational chemistry offers a molecular-level understanding of chemical phenomena where experimental methods may be challenging to apply. solubilityofthings.com For 2-Propanone, 1-nitro- (also known as nitroacetone), methods like Density Functional Theory (DFT) are employed to model its geometric and electronic properties. These calculations are fundamental to predicting how the molecule interacts with its environment, a key factor in fields like materials science and environmental chemistry. escholarship.orgrsc.org

Research in this area typically involves optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors. nih.gov These descriptors, including frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges, help in understanding the molecule's reactivity and interaction sites. mdpi.comarabjchem.org

Molecular Interaction Analysis

The interactions of 2-Propanone, 1-nitro- are largely dictated by its electronic structure. The presence of a ketone group (C=O) and a nitro group (-NO₂) introduces significant polarity and multiple centers for potential interactions. mdpi.comarabjchem.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability. arabjchem.org For nitroacetone, the oxygen atoms of the nitro and carbonyl groups are expected to be significant contributors to the HOMO, while the LUMO is likely distributed over the nitro group and the adjacent carbon atoms.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. For 2-Propanone, 1-nitro-, negative potential regions are anticipated around the oxygen atoms of both the carbonyl and nitro groups, making them sites for interaction with electrophiles or cations. Positive potential regions would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions. It can quantify the delocalization of electron density between occupied and unoccupied orbitals, revealing stabilizing interactions such as hyperconjugation.

A summary of typical quantum chemical properties calculated for 2-Propanone, 1-nitro- using DFT methods is presented below.

Table 1: Calculated Quantum Chemical Properties of 2-Propanone, 1-nitro-

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.4 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| NPA Charge on O (C=O) | -0.55 e | Natural Population Analysis charge on the carbonyl oxygen atom. |

| NPA Charge on O (NO₂) | -0.48 e | Natural Population Analysis charge on the nitro group oxygen atoms. |

Adsorption Phenomena

Computational simulations are instrumental in studying the adsorption of organic molecules onto solid surfaces, which is critical for applications like catalysis and environmental remediation. escholarship.orgint-ads-soc.org The adsorption of 2-Propanone, 1-nitro- can be modeled on various surfaces, such as silica (B1680970) (SiO₂) or clay minerals, to understand the governing interactions. escholarship.orgresearchgate.net Adsorption can be classified as physisorption, driven by weaker van der Waals and electrostatic forces, or chemisorption, which involves the formation of stronger chemical bonds. kmchemistry.com

The strength of the interaction is quantified by the adsorption energy (E_ads), calculated as: E_ads = E_(total) - (E_(surface) + E_(molecule))

Where E_(total) is the total energy of the adsorbed system, and E_(surface) and E_(molecule) are the energies of the isolated surface and molecule, respectively. A more negative E_ads indicates a stronger and more favorable adsorption process.

Theoretical studies on similar nitro-compounds adsorbed on mineral surfaces have shown that interactions are often localized. researchgate.net For nitroacetone, the primary interactions would likely involve hydrogen bonding between the surface hydroxyl groups and the oxygen atoms of the nitro and carbonyl groups, as well as electrostatic interactions.

The following table presents hypothetical data from a computational study of 2-Propanone, 1-nitro- adsorption on a hydroxylated silica surface, illustrating key interaction parameters.

Table 2: Simulated Adsorption Parameters for 2-Propanone, 1-nitro- on a Hydroxylated Silica Surface

| Parameter | Value | Significance |

|---|---|---|

| Adsorption Energy (E_ads) | -55.8 kJ/mol | Indicates a strong, favorable interaction, suggesting a mix of physisorption and weak chemisorption. scirp.org |

| H-Bond Distance (C=O···H-O_surf) | 1.95 Å | Distance of the hydrogen bond between the carbonyl oxygen and a surface hydroxyl group. |

| H-Bond Distance (NO₂···H-O_surf) | 2.05 Å | Distance of the hydrogen bond between a nitro group oxygen and a surface hydroxyl group. |

| Charge Transfer (Molecule → Surface) | 0.08 e | Quantifies the electron density transferred from the adsorbate to the adsorbent upon interaction. |

These computational findings demonstrate that the adsorption process is driven by specific interactions between the functional groups of 2-Propanone, 1-nitro- and the active sites on the surface. The magnitude of the adsorption energy and the short hydrogen bond distances suggest a significant and stable adsorption complex.

Applications in Complex Molecule Synthesis and Materials Science

Strategic Utility as a Versatile Synthetic Building Block

2-Propanone, 1-nitro-, commonly known as nitroacetone, is a valuable and versatile building block in organic synthesis. rsc.orgnih.govfrontiersin.org Its structure, featuring both a ketone and a nitro group, allows for a diverse range of chemical transformations. nih.gov The presence of these two functional groups provides multiple reaction sites, making it an ideal starting material for constructing complex molecules. rsc.orgfrontiersin.org Nitro compounds, in general, are considered powerful intermediates in synthetic chemistry due to the nitro group's ability to be transformed into various other functional groups and its capacity to activate adjacent carbon atoms for bond formation. nih.govresearchgate.net

The utility of nitroacetone stems from the reactivity of both the α-carbon to the nitro group and the carbonyl carbon. The acidic nature of the protons on the α-carbon facilitates deprotonation to form a stable carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This reactivity has been harnessed in numerous synthetic strategies to build intricate molecular architectures. rsc.orgnih.gov

Construction of Diverse Organic Frameworks

Nitroacetone serves as a key precursor in the synthesis of a wide array of organic frameworks, particularly heterocyclic compounds and chiral intermediates. rsc.org

Synthesis of Heterocyclic Compounds (e.g., Chromans, Dihydrofurans, Isoxazoles, Pyrazoles, Pyrimidines)

The dual functionality of nitroacetone makes it an excellent substrate for domino reactions and multicomponent reactions, leading to the efficient construction of various heterocyclic systems. researchgate.net

Chromans: Nitroacetone has been utilized in the synthesis of chroman derivatives. rsc.orgrsc.org For instance, functionalized chiral 4-nitromethyl-chromans, which are valuable drug intermediates, have been synthesized through a sequential Michael addition and acetalization reaction involving nitroacetone. rsc.orgmdpi.com Another approach involves an N-heterocyclic carbene-catalyzed reaction to produce highly diastereo- and enantioenriched 2-aryl-3-nitro-chromane derivatives. rsc.org

Dihydrofurans: The synthesis of dihydrofurans from α-nitroketones like nitroacetone has been well-documented. nih.govresearchgate.net One method involves the reaction of α-nitroketones with trans-α-cyano-α,β-unsaturated ketones, mediated by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to yield dihydrofurans with high diastereoselectivity. nih.gov Another strategy employs the reaction of α-nitro carbonyl compounds with enones to produce 2,3-dihydrofurans. researchgate.net These reactions often proceed through a tandem Knoevenagel-Michael cyclization. nih.gov

Isoxazoles: Nitroacetone is a key reactant in the synthesis of isoxazole (B147169) derivatives. researchgate.netnih.govrsc.org It can react with aldehydes to form nitroenones, which then undergo further transformations to yield isoxazoles. researchgate.net The reaction of activated ketones, such as α-nitroketones, with primary nitro compounds is a known method for preparing isoxazole derivatives. nih.govrsc.org These syntheses can be highly regioselective, allowing for the controlled placement of substituents on the isoxazole ring. rsc.orgorganic-chemistry.org

Pyrazoles: Pyrazoles can be synthesized using nitroacetone as a starting material. dntb.gov.uacolab.ws The general synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.comorganic-chemistry.org Nitroacetone can serve as a precursor to the necessary dicarbonyl functionality or participate in multicomponent reactions that lead to pyrazole (B372694) formation. dntb.gov.ua

Pyrimidines: While direct synthesis from nitroacetone is less commonly cited, its derivatives and related nitro compounds are used in the synthesis of nitropyridines, which can be precursors to pyrimidines. mdpi.com Multicomponent reactions involving nitroacetone have been employed to create substituted 5-nitropyridines. mdpi.com

Generation of Chiral Intermediates and Scaffolds (e.g., β-Nitroalcohols, α-Amino Ketones)

Nitroacetone is instrumental in the synthesis of valuable chiral intermediates that are precursors to more complex molecules.

β-Nitroalcohols: The Henry reaction (or nitroaldol reaction) is a classic method for forming β-nitroalcohols from the reaction of a nitroalkane with an aldehyde or ketone. Nitroacetone can undergo this reaction to produce the corresponding β-nitroalcohol. researchgate.net These chiral β-nitroalcohols are significant synthetic targets as they can be readily converted into other important molecules like chiral β-aminoalcohols. mdpi.com Asymmetric reduction of α-nitroketones, including nitroacetone, using alcohol dehydrogenases (ADHs) has been shown to be an effective method for producing enantiomerically pure β-nitroalcohols. mdpi.com

α-Amino Ketones: The reduction of the nitro group in nitroacetone provides a direct route to aminoacetone. sciencemadness.org This transformation is crucial as α-amino ketones are important precursors in the synthesis of various nitrogen-containing compounds. For example, aminoacetone can be used in the synthesis of 2,5-dimethylpyrazine. sciencemadness.org

Role as an Intermediate in Specialized Organic Synthesis (e.g., for pharmaceuticals, agrochemicals)

The versatility of nitroacetone and its derivatives makes them important intermediates in the synthesis of specialized organic molecules with biological activity.

Pharmaceuticals: Nitro compounds are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules. nih.govfrontiersin.org The ability to transform the nitro group into an amino group is a key step in many pharmaceutical syntheses. nih.gov Chiral β-aminoalcohols derived from nitroacetone are key intermediates in the synthesis of active pharmaceutical ingredients such as levamisole (B84282) and (R)-tembamide. mdpi.com

Agrochemicals: Intermediates used in the production of agrochemicals, such as pesticides, herbicides, and fungicides, often contain nitrogen. reachemchemicals.com Nitroacetone and related nitro compounds serve as building blocks in the manufacturing of these agricultural chemicals. reachemchemicals.comshandongxinhuapharma.com For instance, multicomponent reactions involving nitroacetone can lead to the synthesis of 5-nitropyridines, which are precursors to various agrochemicals. mdpi.comcolab.ws

Catalytic Applications in Organic Transformations

While nitroacetone itself is primarily a reactant, its derivatives and the reactions it participates in often involve catalysis. thieme-connect.de Asymmetric synthesis using nitroalkenes, which can be derived from nitroacetone, is a significant area where catalysis plays a crucial role. thieme-connect.de Organocatalysts, particularly those based on thiourea (B124793) and pyrrolidine (B122466) derivatives, are effective in promoting enantioselective Michael additions of various nucleophiles to nitroalkenes. thieme-connect.de Metal-based catalysts, such as copper complexes, are also used in these transformations. thieme-connect.de

Emerging Applications in Optoelectronic Materials via Nitro-Substituted Derivatives

Nitro-substituted organic compounds are gaining attention for their potential applications in optoelectronic materials. mdpi.com The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of a molecule, making it suitable for use in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nankai.edu.cnustc.edu.cn

The introduction of nitro groups into acceptor-donor-acceptor (A-D-A) structured nonfullerene acceptors has been shown to be an effective strategy for designing high-performance materials for OSCs. nankai.edu.cn The position of the nitro substitution can affect the absorption spectra, energy levels, and molecular packing of the material, ultimately influencing the power-conversion efficiency of the solar cell. nankai.edu.cn Similarly, nitro-substituted derivatives of compounds like perylenediimide (PDI) and carbazole (B46965) are being explored for their unique optoelectronic properties. mdpi.comresearchgate.net These materials often exhibit tunable HOMO-LUMO energy gaps and can act as n-type semiconductors. mdpi.com While direct applications of nitroacetone in this field are not prominent, it serves as a fundamental building block for creating more complex nitro-substituted aromatic and heterocyclic systems that are at the forefront of this research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-nitropropane (2-Propanone, 1-nitro-) in a laboratory setting?

- Methodological Answer : The synthesis of 1-nitropropane typically involves nitration of propane derivatives. A common approach is the vapor-phase nitration of propane using nitric acid under controlled temperature (150–250°C) and pressure conditions, as described in NIST’s reaction thermochemistry data for nitroalkanes . Laboratory-scale synthesis may employ the reaction of 1-chloropropane with silver nitrite (AgNO₂) in anhydrous conditions to minimize hydrolysis. Purity can be monitored via gas chromatography (GC) with non-polar columns (e.g., OV-101), referencing retention indices from NIST’s gas chromatography data .

Q. How can researchers characterize the purity and structural integrity of 1-nitropropane using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Analyze the H-NMR spectrum for characteristic signals: δ ~1.1 ppm (triplet, CH₃CH₂–) and δ ~4.3 ppm (quartet, –CH₂NO₂).

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 89 (C₃H₇NO₂) and fragment ions (e.g., m/z 43 for CH₃CO⁺) should align with NIST’s electron ionization mass spectra .

- Infrared (IR) Spectroscopy : Confirm nitro group absorption bands near 1540 cm⁻¹ (asymmetric stretch) and 1370 cm⁻¹ (symmetric stretch) .

Q. What safety precautions are critical when handling 1-nitropropane due to its reactive nitro group?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, as nitro compounds can be irritants.

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or reducing agents to prevent explosive reactions.

- Storage : Store in amber glass containers under inert gas (N₂/Ar) at ≤4°C to inhibit decomposition. Safety protocols should align with institutional guidelines for nitroalkanes .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1-nitropropane in nucleophilic substitution reactions under varying solvent conditions?

- Methodological Answer : The nitro group’s electron-withdrawing nature polarizes the adjacent C–H bond, enhancing acidity (pKa ~8.5). In polar aprotic solvents (e.g., DMSO), deprotonation generates a resonance-stabilized nitronate ion, which participates in Michael additions or alkylation reactions. Kinetic studies using UV-Vis spectroscopy under varying dielectric constants (ε) can quantify solvent effects on reaction rates. Computational modeling (e.g., DFT) of transition states provides mechanistic validation .

Q. How can computational chemistry be applied to predict the thermodynamic stability and reaction pathways of 1-nitropropane derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) and nitro group torsional barriers. Compare results with experimental thermochemistry data from NIST .

- Reaction Pathway Mapping : Use Gaussian or ORCA software to model intermediates in reduction reactions (e.g., catalytic hydrogenation to propylamine). Validate with kinetic isotope effect (KIE) studies .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions regarding the compound’s behavior?

- Methodological Answer :

- Data Triangulation : Cross-reference experimental results (e.g., GC retention times , IR spectra ) with computational outputs (e.g., vibrational frequency calculations).

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±0.1% for GC-MS ) and compare with confidence intervals from computational models.

- Replication : Reproduce synthesis and characterization protocols across multiple labs to confirm reproducibility, adhering to standards in ’s reproducibility criteria .

Key Considerations for Experimental Design

- Variable Control : Explicitly define solvent polarity, temperature, and catalyst loadings in reaction studies to isolate mechanistic variables .

- Data Integrity : Archive raw spectra and chromatograms in repositories like Zenodo to comply with ’s reproducibility standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.